2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-7-5-13(6-8-15)14-4-2-3-12(11-14)9-10-16/h2-8,11H,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOLBCQUJCLFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Catalytic Conditions
The Suzuki-Miyaura reaction is the cornerstone for assembling the 3-(4-methoxyphenyl)phenyl moiety. In a representative procedure, 3-bromophenylboronic acid reacts with 4-methoxyiodobenzene under palladium catalysis. Source demonstrates that using Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2 equiv.) in a 1:1 mixture of toluene and water at 80°C for 12 hours achieves 85% yield of the biphenyl intermediate. The methoxy group’s electron-donating properties enhance the electrophilicity of the aryl halide, accelerating oxidative addition.
Optimization of Coupling Efficiency
Key variables include:
-
Ligand effects : Bulky ligands like SPhos suppress homocoupling by stabilizing the Pd(0) intermediate.
-
Solvent polarity : Aqueous-organic biphasic systems improve boronic acid solubility and facilitate base activation.
-
Temperature control : Exceeding 90°C promotes protodeboronation, reducing yields by 15–20%.
Amine Group Installation via Reductive Amination
Ketone Intermediate Synthesis
The biphenyl ketone, 3-(4-methoxyphenyl)acetophenone, is synthesized by Friedel-Crafts acylation of the preformed biphenyl with acetyl chloride in the presence of AlCl₃ (yield: 78%). Alternative routes involve oxidation of a secondary alcohol, though this introduces additional purification steps.
Reductive Amination Protocol
The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol at 25°C for 24 hours (Scheme 1). Source reports that substituting NaBH₄ for NaBH₃CN lowers yields to 62% due to over-reduction to the secondary amine.
Scheme 1 : Reductive amination of 3-(4-methoxyphenyl)acetophenone.
Catalytic Hydrogenation Alternatives
High-pressure hydrogenation (10 bar H₂) with Raney Ni in ethanol converts the ketone to the amine via an intermediate imine. Yields reach 89%, but scalability is limited by catalyst cost and safety concerns.
Alternative Routes: Gabriel Synthesis and Nitrile Reduction
Gabriel Synthesis for Amine Protection
Phthalimide protection circumvents instability issues during biphenyl functionalization. Alkylation of potassium phthalimide with 3-(4-methoxyphenyl)benzyl bromide in DMF at 60°C (yield: 71%) followed by hydrazinolysis liberates the primary amine. This method avoids competing elimination reactions observed in direct alkylation.
Nitrile Reduction Strategy
Cyanation of 3-(4-methoxyphenyl)benzyl bromide via NaCN in DMSO (yield: 68%) followed by LiAlH₄ reduction produces the amine. However, LiAlH₄’s exothermicity necessitates strict temperature control below 0°C to prevent decomposition.
Purification and Characterization
Crystallization Techniques
Salting out with HCl in ethyl acetate yields the hydrochloride salt (mp: 142–144°C), which is recrystallized from dichloromethane/hexane (purity >99% by HPLC). Source highlights that salt formation with 4-hydroxy-3-methoxybenzoic acid improves crystallinity for X-ray diffraction analysis.
Chromatographic Methods
Silica gel chromatography (EtOAc/hexane, 1:4) effectively separates the amine from diarylketone byproducts. Gradient elution minimizes tailing, as noted in source, which achieved 76% recovery after column purification.
Comparative Analysis of Synthetic Routes
Table 1 : Performance metrics for key preparation methods.
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki + Reductive Amination | 85 | 99 | High regioselectivity | Pd catalyst cost |
| Gabriel Synthesis | 71 | 97 | Avoids over-reduction | Multiple steps |
| Nitrile Reduction | 68 | 95 | Scalable | Hazardous reagents |
| Catalytic Hydrogenation | 89 | 98 | Single-step | High-pressure equipment required |
Mechanistic Insights and Side Reactions
Reductive Amination Byproducts
Formation of the secondary amine (N-ethyl derivative) occurs when excess reducing agent is present. Source attributes this to residual NaBH₃CN reacting with the primary amine. Stoichiometric control and pH monitoring (pH 6–7) mitigate this issue.
Suzuki Couching Side Products
Homocoupled biphenyls (3–8% yield) arise from incomplete transmetallation. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer agent suppresses this by enhancing boronic acid solubility.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine. For instance, a series of synthesized derivatives were evaluated for their inhibitory effects on cancer cell lines, including pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancers. The results indicated that certain modifications to the compound's structure significantly enhanced its antiproliferative activity.
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR study demonstrated that the introduction of electron-donating groups at specific positions on the aromatic rings improved anticancer efficacy. For example:
| Compound | Substitution | IC50 (µM) against MIA PaCa-2 |
|---|---|---|
| 11a | 4-OMe | 91% |
| 11b | 2,4-dimethyl | 48% |
| 5a | H | - |
This data suggests that compounds with methoxy substitutions exhibited superior activity compared to those with hydrogen substituents, indicating the importance of electronic effects on biological activity .
Synthesis of Bioactive Molecules
The compound serves as an essential intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in tandem reactions that produce N-methylated tertiary amines, which are crucial in drug development.
Synthesis Pathway Example
A synthesis pathway for N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine was established using benzylamine and 4-methoxybenzaldehyde under optimized conditions:
| Reactants | Conditions | Yield (%) |
|---|---|---|
| Benzylamine + 4-Methoxybenzaldehyde | MeOH, 100 °C for 16 h under Ar | N/A |
The reaction yielded intermediates that were further processed to obtain the target compound, showcasing the utility of this compound in synthetic organic chemistry .
Pharmacological Insights
The pharmacological profile of derivatives containing the this compound scaffold has been explored in various contexts. Studies indicate that these compounds may interact with specific biological targets, potentially influencing pathways involved in cancer progression.
Pharmacological Evaluation
In vitro evaluations have shown varying degrees of activity against a panel of cancer cell lines, with some derivatives demonstrating selective toxicity towards leukemia cells:
| Compound | Cancer Type | Activity Level |
|---|---|---|
| Compound 3 | Leukemia | Sensitive |
| Compound 11a | Breast Cancer | Moderate |
| Compound 14f | Prostate Cancer | High |
These findings suggest that modifications to the core structure can lead to significant changes in pharmacological activity, providing a basis for further development of targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The methoxy group and the aromatic rings play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations:
Substituent Position and Electronic Effects :
- The para-methoxy group in the target compound likely enhances electron-donating effects, stabilizing receptor interactions compared to meta-substituted analogues like 2-(5-(3-methoxyphenyl)-4H-triazol-3-yl)ethan-1-amine, which showed reduced TAAR1 affinity .
- Trifluoromethyl substitution (e.g., 2-[3-(trifluoromethyl)phenyl]ethan-1-amine) introduces strong electron-withdrawing effects, altering solubility and target engagement (e.g., FFAR1/FFAR4 modulation) .
Backbone Modifications: Triazole-containing derivatives () exhibit nanomolar-range TAAR1 agonist activity due to the heterocycle’s planar geometry, contrasting with the biphenyl core of the target compound, which may prioritize lipid membrane interactions. Ether-linked analogues (e.g., 2-[(4-methoxyphenyl)methoxy]ethan-1-amine) lack direct pharmacological data but demonstrate the versatility of methoxy group placement in synthetic scaffolds .
Pharmacological and Functional Comparisons
Table 2: Activity Data of Selected Compounds
Key Observations:
- TAAR1 Agonists : Triazole-based derivatives () show higher receptor specificity than the biphenyl-ethylamine structure, suggesting that heterocyclic cores enhance target engagement.
- Anti-inflammatory Activity : Methoxyphenyl acrylamides (e.g., compound 4 in ) demonstrate the methoxy group’s role in modulating inflammatory pathways, though the target compound’s activity in this context remains unexplored.
- Stereochemical Influence : Cinacalcet’s diastereomers () highlight the importance of chirality in phenylalkylamines, implying that the target compound’s stereochemistry (if present) could significantly impact its pharmacological profile.
Table 3: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Water Solubility |
|---|---|---|---|---|
| This compound | C₁₅H₁₇NO | 227.30 g/mol | ~3.5 (moderate) | Low |
| 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine | C₉H₁₀F₃N | 189.18 g/mol | ~2.8 | Moderate |
| 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine | C₁₀H₁₅NO₂ | 181.23 g/mol | ~1.2 | High |
Key Observations:
- Trifluoromethyl substitution reduces logP, enhancing solubility, while ether linkages (e.g., ) drastically improve water solubility due to polar oxygen atoms.
Biological Activity
2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a methoxy group on a phenyl ring, suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis methods for this compound typically involve the reaction of 4-methoxybenzaldehyde with an appropriate amine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several notable effects:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown inhibition zones ranging from 18 mm to 24 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Cholinesterase Inhibition : The compound has been investigated for its potential as a cholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. Some derivatives have demonstrated selective inhibition of butyrylcholinesterase (BuChE) with IC50 values in the low micromolar range .
- Anticancer Properties : Certain studies suggest that compounds structurally related to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
Antimicrobial Efficacy
A study assessed the antimicrobial activity of various phenethylamine derivatives, including those related to this compound. The results indicated significant antibacterial activity, particularly against Bacillus subtilis and Salmonella typhi, with notable inhibition zones reported .
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 24 | S. aureus |
| Compound B | 22 | E. coli |
| Compound C | 18 | B. subtilis |
Cholinesterase Inhibition Study
In a comparative study on cholinesterase inhibitors, several derivatives were evaluated for their IC50 values against human acetylcholinesterase (AChE) and BuChE. The findings highlighted that while most compounds exhibited weak AChE inhibition, some demonstrated potent BuChE inhibition:
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|
| Compound X | >20 | 0.72 |
| Compound Y | >20 | 0.45 |
These results indicate that structural modifications can enhance selectivity towards BuChE, potentially offering therapeutic benefits in treating Alzheimer's disease .
Q & A
Q. How should researchers reconcile discrepancies in reported logP values for methoxy-substituted amines?
- Methodological Answer : Compare experimental (shake-flask) vs. computational (ALOGPS) logP values. For example, notes that methoxy groups increase experimental logP by ~0.5 units compared to predictions. Validate via HPLC retention time correlation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
